molecular formula C10H18O2 B034487 1,6-Bis(vinyloxy)hexane CAS No. 19763-13-4

1,6-Bis(vinyloxy)hexane

Cat. No.: B034487
CAS No.: 19763-13-4
M. Wt: 170.25 g/mol
InChI Key: JOSFJABFAXRZJQ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 205°C and a density of 0.887 g/mL at 25°C . This compound is characterized by the presence of two vinyloxy groups attached to a hexane backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(vinyloxy)hexane can be synthesized through the reaction of 1,6-hexanediol with acetylene in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the formation of an intermediate vinyl ether, which subsequently undergoes further reaction to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as potassium hydroxide can enhance the reaction rate and yield. The final product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(vinyloxy)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,6-Bis(vinyloxy)hexane has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of cross-linked polymers and copolymers.

    Biology: It serves as a cross-linking agent in the preparation of hydrogels for biological applications.

    Medicine: It is utilized in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: It is employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,6-bis(vinyloxy)hexane primarily involves its ability to undergo polymerization and cross-linking reactions. The vinyloxy groups can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linking capability is crucial for its applications in creating durable and stable materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(vinyloxy)hexane is unique due to its longer hexane backbone, which provides greater flexibility and spacing between the vinyloxy groups. This structural feature allows for the formation of more flexible and less rigid polymers compared to its shorter-chain counterparts .

Properties

IUPAC Name

1,6-bis(ethenoxy)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-11-9-7-5-6-8-10-12-4-2/h3-4H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSFJABFAXRZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941524
Record name 1,6-Bis(ethenyloxy)hexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19763-13-4
Record name 1,6-Bis(ethenyloxy)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19763-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Bis(vinyloxy)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019763134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Bis(ethenyloxy)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-bis(vinyloxy)hexane
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